molecular formula C19H26N2O3 B11087583 2-(4-Hydroxy-3-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

2-(4-Hydroxy-3-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

Cat. No.: B11087583
M. Wt: 330.4 g/mol
InChI Key: XAYJWPFDIYBNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Hydroxy-3-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3311~3,7~]decan-6-one is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Hydroxy-3-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tricyclic core: This can be achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Introduction of functional groups: The hydroxy and methoxy groups are introduced through selective substitution reactions, often using reagents such as methanol and hydroxylamine.

    Final modifications: The propyl and methyl groups are added in the final steps, typically through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Hydroxy-3-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and hydroxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(4-Hydroxy-3-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Hydroxy-3-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one exerts its effects involves interactions with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in binding to target proteins or enzymes, modulating their activity. The tricyclic structure provides stability and enhances the compound’s ability to interact with multiple targets.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Hydroxy-3-methoxyphenyl)-5-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Lacks the propyl group, resulting in different chemical properties.

    2-(4-Hydroxy-3-methoxyphenyl)-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: Lacks the methyl group, affecting its reactivity and biological activity.

Uniqueness

The presence of both the propyl and methyl groups in 2-(4-Hydroxy-3-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one makes it unique, providing a balance of hydrophobic and hydrophilic properties. This enhances its solubility and interaction with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

Molecular Formula

C19H26N2O3

Molecular Weight

330.4 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.13,7]decan-6-one

InChI

InChI=1S/C19H26N2O3/c1-4-7-19-11-20-9-18(2,17(19)23)10-21(12-19)16(20)13-5-6-14(22)15(8-13)24-3/h5-6,8,16,22H,4,7,9-12H2,1-3H3

InChI Key

XAYJWPFDIYBNRX-UHFFFAOYSA-N

Canonical SMILES

CCCC12CN3CC(C1=O)(CN(C2)C3C4=CC(=C(C=C4)O)OC)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.